N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Description
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a thiazole-based small molecule characterized by a 3,4-dichlorophenyl-substituted thiazole core linked to a benzamide moiety modified with a diethylsulfamoyl group. This compound shares structural similarities with kinase inhibitors and antimicrobial agents, as thiazole derivatives are widely explored for their bioactivity .
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-3-25(4-2)30(27,28)15-8-5-13(6-9-15)19(26)24-20-23-18(12-29-20)14-7-10-16(21)17(22)11-14/h5-12H,3-4H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQNXFNTHQHSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the diethylsulfamoyl benzamide moiety through a condensation reaction with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Yields : Diethylsulfamoylbenzamide derivatives generally achieve moderate yields (e.g., 22–60% for related compounds ), while simpler sulfonamides like Compound 10 face lower yields due to purification challenges .
- Bioactivity : The dichlorophenyl-thiazol core is critical for kinase targeting, with diethylsulfamoyl enhancing solubility without compromising binding .
- Tautomerism : Thiazole-thione tautomerization impacts reactivity and stability, favoring the thione form in most analogs .
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound’s biological activity, synthesizing findings from diverse studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C17H20Cl2N2OS
- Molecular Weight : 371.3 g/mol
- IUPAC Name : this compound
- LogP : 5.84750 (indicating lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular processes:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit the activity of kinases such as EGFR and HER-2, which are pivotal in cancer cell proliferation and survival .
- Induction of Apoptosis : Evidence suggests that compounds in this class can induce apoptosis in cancer cells by promoting the release of cytochrome c and increasing reactive oxygen species (ROS) levels .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Cell Viability Assays : Compounds similar to this one have demonstrated strong anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549) cells. For example, a related thiazole derivative inhibited cell growth with minimal effects on healthy cells .
| Cell Line | IC50 (µM) | Effect on Healthy Cells |
|---|---|---|
| MCF-7 | 10 | Weak |
| SK-BR-3 | 5 | Minimal |
| A549 | 12 | Moderate |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:
- In vitro Studies : The compound showed effective inhibition against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, similar to other thiazole derivatives.
Case Studies
- Breast Cancer Treatment :
-
Antimicrobial Testing :
- In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable zone of inhibition compared to control groups, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
